molecular formula C10H16ClNO2 B6608236 1-(3-ethoxy-2-methoxyphenyl)methanamine hydrochloride CAS No. 2839144-45-3

1-(3-ethoxy-2-methoxyphenyl)methanamine hydrochloride

Cat. No.: B6608236
CAS No.: 2839144-45-3
M. Wt: 217.69 g/mol
InChI Key: AKXJAZNDHMMHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethoxy-2-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is used primarily in research settings and is known for its applications in various scientific fields. The compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, along with a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxy-2-methoxyphenyl)methanamine hydrochloride typically involves the reaction of 3-ethoxy-2-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents. The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxy-2-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

1-(3-ethoxy-2-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-2-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    (2-ethoxy-3-methoxyphenyl)methanamine: Similar structure but lacks the hydrochloride salt form.

    4-Methoxybenzylamine: Contains a methoxy group but differs in the position and presence of the ethoxy group.

    (1RS)-[2-(3-Methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine hydrochloride: Similar functional groups but different core structure.

Uniqueness

1-(3-ethoxy-2-methoxyphenyl)methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(3-ethoxy-2-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-3-13-9-6-4-5-8(7-11)10(9)12-2;/h4-6H,3,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXJAZNDHMMHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OC)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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